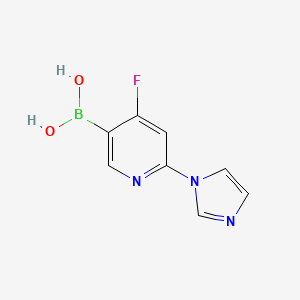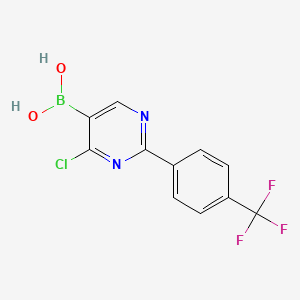
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrimidinyl ring, making it a versatile reagent in various chemical transformations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-(trifluoromethyl)phenyl)pyrimidine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed borylation of the corresponding aryl halide using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF)
Major Products Formed
Biaryl Compounds: Formed via Suzuki-Miyaura coupling
Phenols: Formed via oxidation of the boronic acid group
Substituted Pyrimidines: Formed via nucleophilic substitution reactions
科学的研究の応用
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid has diverse applications in scientific research:
作用機序
The primary mechanism of action for (4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
類似化合物との比較
Similar Compounds
- 4-Chloro-2-(trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
Uniqueness
(4-Chloro-2-(4-(trifluoromethyl)phenyl)pyrimidin-5-yl)boronic acid is unique due to its pyrimidinyl ring, which imparts distinct electronic and steric properties compared to other boronic acids. This uniqueness enhances its reactivity and selectivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C11H7BClF3N2O2 |
|---|---|
分子量 |
302.45 g/mol |
IUPAC名 |
[4-chloro-2-[4-(trifluoromethyl)phenyl]pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H7BClF3N2O2/c13-9-8(12(19)20)5-17-10(18-9)6-1-3-7(4-2-6)11(14,15)16/h1-5,19-20H |
InChIキー |
UNUHEWRCMDMQCS-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[2-(Acryloyloxy)ethoxy]carbonyl}benzene-1,2-dicarboxylate](/img/structure/B14090386.png)
![[(4E,10E)-13,20-dihydroxy-8,14,19-trimethoxy-4,10,12,16-tetramethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(22),4,10,18,20-pentaen-9-yl] carbamate](/img/structure/B14090392.png)
![6-amino-2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14090393.png)
![2-[3-hydroxy-4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenoxy]acetohydrazide](/img/structure/B14090396.png)
![Methyl 4-{2-[2-(diethylamino)ethyl]-7-fluoro-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate](/img/structure/B14090401.png)
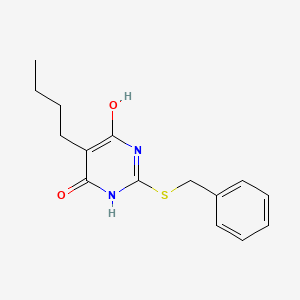
![3-({3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-5-sulfanyl-4H-1,2,4-triazol-4-yl}methyl)benzoic acid](/img/structure/B14090417.png)
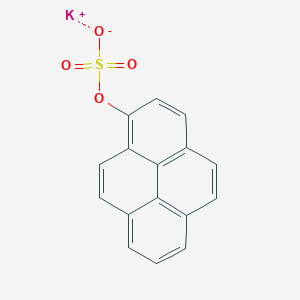
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090437.png)
![2-(3-Methoxypropyl)-1-[3-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14090451.png)
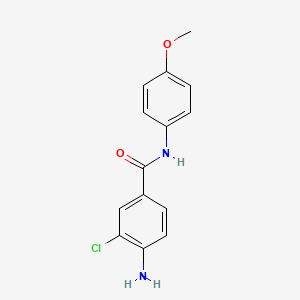
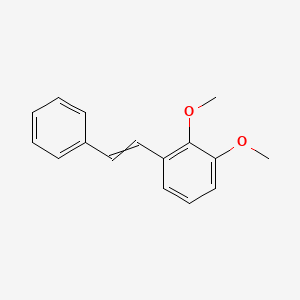
![[(2R,3S,4Z)-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]oxolan-3-yl]methyl 4-hydroxybenzoate](/img/structure/B14090480.png)
